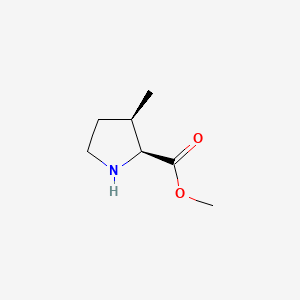

Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its substituents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a 3-methylpyrrolidine-2-carboxylate ester. This reduction can be carried out using chiral catalysts or enzymes to ensure the desired stereochemistry is obtained. For instance, the use of baker’s yeast fermenting on D-glucose has been reported to convert aromatic aldehydes into carbohydrate-like chiral synthons, which can then be further transformed into the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-yielding catalysts and controlled reaction environments to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme-catalyzed reactions.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.

Mécanisme D'action

The mechanism of action of Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Comparaison Avec Des Composés Similaires

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate: This is the enantiomer of the target compound and has different stereochemistry.

Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylate: A diastereomer with distinct physical and chemical properties.

Methyl (2R,3R)-3-methylpyrrolidine-2-carboxylate: Another diastereomer with unique characteristics.

Uniqueness: Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is unique due to its specific (2S,3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable in stereoselective synthesis and pharmaceutical development .

Activité Biologique

Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

This compound is structurally related to proline, an amino acid known for its role in protein synthesis and various metabolic pathways. Its unique stereochemistry contributes to its biological interactions, making it a valuable precursor for synthesizing biologically active compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as both an inhibitor and activator of various enzymes, influencing critical biochemical processes within living organisms. For example, it may modulate enzyme activities involved in amino acid metabolism and other metabolic pathways.

Enzyme Interaction

Research indicates that this compound can bind to specific enzyme targets, leading to alterations in metabolic functions. The binding affinity and selectivity of this compound for these enzymes can vary based on structural modifications made during synthesis.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Studies have indicated that derivatives of this compound may enhance the efficacy of established anticancer drugs by augmenting their cytotoxic effects against cancer cells. For instance, it has been shown to increase the effectiveness of sorafenib in murine hepatocellular carcinoma models .

- Neuroprotective Effects : Some derivatives are being explored for their potential neuroprotective properties, which could make them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory mediators such as PGE2 in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods. These methods often focus on optimizing yield and purity while maintaining the desired stereochemical configuration. The compound serves as a versatile building block for synthesizing other bioactive molecules.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Method A | 85 | 95 | High yield with minimal side products |

| Method B | 75 | 90 | Requires multiple steps but offers good stereoselectivity |

| Method C | 80 | 92 | Simplified process with fewer reagents |

Case Studies

- Enhancement of Drug Efficacy : In a study published in Cancer Research, this compound was shown to significantly enhance the cytotoxicity of sorafenib in hepatocellular carcinoma models. The mechanism involved modulation of cell signaling pathways related to apoptosis and proliferation .

- Neuroprotective Studies : Research investigating the neuroprotective potential of this compound highlighted its ability to reduce oxidative stress markers in neuronal cell cultures. The results suggest that it could play a role in developing treatments for conditions like Alzheimer's disease.

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and bioavailability of this compound. Preliminary data indicate that the compound is well absorbed when administered intraperitoneally, with significant concentrations detected in plasma and liver tissues shortly after administration .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max | 15 nmol/g |

| t_max | 30 minutes |

| Elimination Half-life | 120 minutes |

Propriétés

IUPAC Name |

methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTGJTFLRUWIMG-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.